Methyl 3-chlorosulfonyl-2-nitrobenzoate
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Overview
Description
Methyl 3-chlorosulfonyl-2-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO6S and a molecular weight of 279.65 g/mol . It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a benzoate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chlorosulfonyl-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by chlorosulfonation. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The chlorosulfonation step involves the reaction of the nitrated product with chlorosulfonic acid to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chlorosulfonyl-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 3-chlorosulfonyl-2-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chlorosulfonyl-2-nitrobenzoate involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Similar in structure but with different positioning of the chlorosulfonyl and nitro groups.
Methyl 2-chlorosulfonyl-3-nitrobenzoate: Another positional isomer with different reactivity and applications.
Uniqueness
Methyl 3-chlorosulfonyl-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it suitable for specific applications in chemical synthesis and research .
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)5-3-2-4-6(17(9,14)15)7(5)10(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVTWBKSUGBJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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